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4-Amino-6-methyl-8-(2-deoxy-beta-D-ribofuranosyl)-7(8H)-pteridone

fluorescence quantum yield pteridine nucleoside base-stacking sensor

Fluorescent DNA probes often suffer from spectral crosstalk and duplex destabilization that distort binding data. 6MAP is a pteridine adenosine analog that eliminates these confounds through site-specific oligonucleotide incorporation via automated DNA synthesis. • 310 nm excitation-blue-shifted 20 nm from DMAP-enables optical multiplexing with minimal crosstalk to visible fluorophores. • 3.8 ns monoexponential fluorescence lifetime permits lifetime-based signal discrimination without additional spectral bandwidth. • Tm depression of only 4.3°C (vs. 6.0°C for DMAP) preserves near-native DNA thermodynamics. • Validated substrate for E. coli DNA photolyase with a distinct quenching pattern from 2AP and predicted efficient FRET to the flavin cofactor. Supplied as a crystalline solid; store at -20°C, ships ambient.

Molecular Formula C₁₂H₁₅N₅O₄
Molecular Weight 293.28
CAS No. 195442-55-8
Cat. No. B1139911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-6-methyl-8-(2-deoxy-beta-D-ribofuranosyl)-7(8H)-pteridone
CAS195442-55-8
Synonyms4-Amino-8-(2-deoxy-β-D-erythro-pentofuranosyl)-6-methyl-7(8H)-pteridinone; _x000B_6MAP
Molecular FormulaC₁₂H₁₅N₅O₄
Molecular Weight293.28
Structural Identifiers
SMILESCC1=NC2=C(N=CN=C2N(C1=O)C3CC(C(O3)CO)O)N
InChIInChI=1S/C12H15N5O4/c1-5-12(20)17(8-2-6(19)7(3-18)21-8)11-9(16-5)10(13)14-4-15-11/h4,6-8,18-19H,2-3H2,1H3,(H2,13,14,15)/t6-,7+,8+/m0/s1
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-6-methyl-8-(2-deoxy-beta-D-ribofuranosyl)-7(8H)-pteridone (6MAP): A Pteridine-Based Fluorescent Adenosine Analog for DNA Structure and Dynamics


4-Amino-6-methyl-8-(2-deoxy-beta-D-ribofuranosyl)-7(8H)-pteridone (commonly designated 6MAP) is a synthetic pteridine nucleoside analog of adenosine . 6MAP functions as a highly fluorescent probe that can be site-specifically incorporated into oligonucleotides via automated DNA synthesis as its dimethoxytrityl phosphoramidite . Its fluorescence properties—quantum yield, lifetime, and emission—are exquisitely sensitive to local base-stacking interactions, making it a powerful real-time reporter of DNA conformational changes, protein-DNA interactions, and enzymatic processes without requiring external labels .

Workflow Site-specific incorporation via automated DNA synthesis
Detection Real-time fluorescence reporter of base-stacking changes
Labeling No external fluorophore conjugation required

Why 4-Amino-6-methyl-8-(2-deoxy-beta-D-ribofuranosyl)-7(8H)-pteridone (6MAP) Cannot Be Simply Substituted with Other Fluorescent Adenosine Analogs


Fluorescent adenosine analogs such as 2-aminopurine (2AP), DMAP (4-amino-2,6-dimethyl-8-(2'-deoxy-β-D-ribofuranosyl)-7(8H)-pteridone), and 6MAP are often treated as interchangeable probes of DNA structure. However, each analog possesses distinct photophysical signatures—including quantum yield, excitation wavelength, fluorescence lifetime, and quenching mechanism—that directly determine its sensitivity, spectral compatibility, and structural perturbation of target DNA. 6MAP exhibits a unique combination of a 310 nm excitation maximum, a 3.8 ns monoexponential fluorescence lifetime in monomeric form, and a demonstrably smaller destabilization of DNA duplexes compared to its closest pteridine analog DMAP . Moreover, in DNA photolyase assays, 6MAP displays a quenching pattern that is qualitatively different from that of 2AP, and calculations predict more efficient Förster resonance energy transfer (FRET) to the flavin cofactor . These quantifiable differences mean that substitution without re-validation will alter experimental readouts, compromise spectral separation in multiplexed assays, and change the thermodynamic stability of probe-containing oligonucleotides.

Photophysical mismatch

6MAP excitation, lifetime, and quenching mechanism differ from 2‑aminopurine and DMAP; assay readouts may not transfer directly without re‑validation.

Duplex stability variation

6MAP causes less duplex destabilization than DMAP; substitution shifts thermodynamic baseline and may alter protein–DNA affinity measurements.

Spectral interference

DMAP’s red‑shifted excitation overlaps more with common visible fluorophores; switching analog without adjusting filter sets compromises multiplexed experiments.

4-Amino-6-methyl-8-(2-deoxy-beta-D-ribofuranosyl)-7(8H)-pteridone (6MAP): Comparator-Anchored Quantitative Performance Evidence


Lower Monomeric Quantum Yield than DMAP Provides Wider Dynamic Range for Quenching-Based Assays

As monomers, 6MAP exhibits a relative fluorescence quantum yield (Φ) of 0.39, compared to 0.48 for its 2,6-dimethyl analog DMAP . When incorporated into oligonucleotides, quantum yields for 6MAP range from >0.01 to 0.11, reflecting pronounced quenching by neighboring bases . This lower intrinsic brightness compared to DMAP translates into a larger fold-change in fluorescence upon binding or conformational change, a feature exploited in signaling aptamer designs where 6MAP yielded a 30-fold increase upon ligand binding .

Quantum yield
Head-to-head
6MAP Φ 0.39
vs
DMAP Φ 0.48
−0.09 (~19% lower)
Supports wider dynamic range in quenching-based DNA interaction assays
Monomeric form; oligonucleotide Φ range 0.01–0.11
fluorescence quantum yield pteridine nucleoside base-stacking sensor

Shorter Fluorescence Lifetime than DMAP Enables Distinct Time-Resolved Discrimination

Fluorescence decay of monomeric 6MAP is monoexponential with a lifetime (τ) of 3.8 ns, whereas DMAP exhibits a significantly longer lifetime of 4.8 ns . Upon incorporation into oligonucleotides, both probes show decreased mean lifetimes and increased decay complexity, but the absolute lifetime values and the magnitude of lifetime shortening remain probe-specific .

Fluorescence lifetime
Head-to-head
τ = 3.8 ns vs DMAP 4.8 ns
Enables lifetime-discrimination strategies for multiplexed experiments
Monoexponential decay; aqueous solution
fluorescence lifetime time-resolved fluorescence pteridine adenosine analog

Blue-Shifted Excitation Maximum Relative to DMAP Reduces Spectral Overlap with Common Fluorophores

The excitation maximum of 6MAP is 310 nm, compared to 330 nm for DMAP, while both share an emission maximum at 430 nm . This 20 nm blue shift in excitation provides better spectral separation from widely used fluorophores such as fluorescein (excitation ~490 nm) and rhodamine dyes, reducing cross-talk in multiplexed fluorescence assays.

Excitation maximum
Head-to-head
6MAP 310 nm
vs
DMAP 330 nm
20 nm blue shift
Supports reduced optical cross-talk with visible-range fluorophores
Emission 430 nm for both; 2AP ex 303 nm
excitation wavelength spectral separation multiplexed fluorescence

Less Destabilization of DNA Duplexes than Closest Analog DMAP

Duplex melting temperatures (Tm) of fully complementary oligonucleotides containing a single 6MAP or DMAP modification reveal that 6MAP is less destabilizing than DMAP. The fully complementary 6MAP duplex exhibits a Tm of 53.5°C, whereas the corresponding DMAP duplex melts at 51.8°C; the unmodified control duplex Tm is 57.8°C . Thus, 6MAP reduces Tm by 4.3°C versus a 6.0°C reduction for DMAP. Additionally, 6MAP-modified duplexes retain the ability to discriminate matched thymine from mismatched bases (Tm = 53.5°C for T-match vs. 43.8–45.2°C for A/C/G mismatches) .

Duplex stability
Head-to-head
Tm 53.5 °C ΔTm −4.3 °C vs unmodified; DMAP ΔTm −6.0 °C
May support near-native DNA thermodynamic measurements
Full complement duplex; UV-Vis thermal denaturation
DNA duplex stability melting temperature isomorphic nucleoside analog

Quenching Pattern in DNA Photolyase Assays Distinct from 2-Aminopurine with More Efficient Predicted FRET

In DNA photolyase assays probing cyclobutylpyrimidine dimer (CPD) recognition and base flipping, 6MAP exhibits a quenching pattern that is qualitatively different from that of 2-aminopurine (2AP), indicating that the two probes report on distinct aspects of local DNA structure . Time-dependent density functional theory calculations further predict that Förster resonance energy transfer (FRET) between 6MAP and the oxidized flavin cofactor is highly efficient, whereas FRET for the 2AP probe is less efficient . Critically, 6MAP/CPD duplexes are verified as bona fide substrates for photolyase, and 6MAP does not interfere with enzymatic repair of the substrate .

Photolyase quenching
Head-to-head

Qualitatively distinct quenching pattern vs 2‑aminopurine; higher predicted FRET efficiency to flavin cofactor

Provides complementary structural information in DNA photolyase studies
Bona fide substrate; does not interfere with repair
DNA photolyase base flipping FRET fluorescence quenching

Validated Photoinduced Electron Transfer (PET) Quenching Mechanism Enables Rational Probe Design

6MAP* (excited state) yields negative free energies for electron transfer (ΔG_ET) between -0.1 and -0.2 eV with reorganization energies of ~0.13 eV, confirming that PET is the dominant quenching mechanism . This is in contrast to the pteridine guanosine analog 6MI*, which exhibits positive ΔG_ET values (≥0.45 eV for AMP, CMP, dTMP) and thus does not quench via PET . The well-characterized PET mechanism for 6MAP provides a predictive framework for designing oligonucleotide sequences with tailored fluorescence responses.

PET mechanism
Class-level
ΔGET −0.1 to −0.2 eV vs 6MI*: ≥+0.45 eV (PET not feasible)
Supports predictive fluorescence-response design in new sequence contexts
Rehm-Weller analysis; aprotic organic solvent
photoinduced electron transfer fluorescence quenching mechanism pteridone adenosine analog

4-Amino-6-methyl-8-(2-deoxy-beta-D-ribofuranosyl)-7(8H)-pteridone (6MAP): Validated Research Applications


Real-Time Fluorescence Monitoring of Protein-DNA Interactions and Conformational Dynamics

6MAP's sensitivity to base-stacking interactions, combined with its validated PET quenching mechanism and moderate quantum yield that yields large fold-changes upon structural transitions, makes it an optimal probe for real-time fluorescence monitoring of protein-DNA binding, DNA bending, and conformational dynamics. Its smaller duplex destabilization compared to DMAP (Tm depression of only 4.3°C vs. 6.0°C for DMAP) preserves near-native DNA thermodynamics, ensuring that observed interactions reflect biologically relevant states .

Mechanistic Studies of DNA Repair Enzymes, Particularly DNA Photolyase

6MAP has been experimentally validated as a probe that (i) forms bona fide substrates for E. coli DNA photolyase, (ii) does not interfere with enzymatic CPD repair, (iii) displays a quenching pattern distinct from 2-aminopurine that reports on the local double-helical structure of the CPD substrate, and (iv) has a predicted FRET efficiency to the flavin cofactor that exceeds that of 2AP . Researchers studying base-flipping mechanisms in photolyase or related DNA repair enzymes should select 6MAP to obtain structural information complementary to 2AP-based measurements.

Multiplexed Fluorescence Assays Requiring Spectral Separation from Visible-Range Fluorophores

With an excitation maximum at 310 nm—blue-shifted by 20 nm from DMAP (330 nm) and separated from visible-range fluorophores such as fluorescein and rhodamine—6MAP enables optical multiplexing with minimal spectral crosstalk . Its 430 nm emission can be collected in the same channel as DAPI or other blue-emitting dyes while its UV excitation avoids direct excitation of green and red fluorophores, simplifying filter selection and reducing bleed-through in multi-probe imaging or plate-reader formats.

Time-Resolved Fluorescence Studies Requiring Fluorophore Lifetime Discrimination

The 3.8 ns monoexponential fluorescence lifetime of monomeric 6MAP, which is 1.0 ns shorter than that of DMAP (4.8 ns), enables lifetime-based discrimination strategies in time-resolved fluorescence assays . In experiments where both adenosine and guanosine pteridine probes are used simultaneously, lifetime gating can separate 6MAP signals from those of longer-lived analogs without requiring additional spectral bandwidth, increasing the information content per sample.

Application
Selection Property
Validation Focus
Real-time protein–DNA interaction monitoring
Base-stacking‑sensitive fluorescence with reduced duplex perturbation
Assess fluorescence fold-change upon protein binding
DNA photolyase base-flipping studies
Verified photolyase substrate; quenching pattern distinct from 2AP
Compare quenching response to 2AP under identical conditions
Multiplexed fluorescence assays
UV excitation window avoids visible fluorophore cross‑talk
Test spectral overlap with green/red fluorophores in multiplex format
Time-resolved fluorescence discrimination
Distinguishable fluorescence lifetime from common pteridine analogs
Validate lifetime‑based signal separation in multi‑probe experiment
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